4-amino-N-hydroxybenzamidine

Catalog No.
S8006228
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-hydroxybenzamidine

Product Name

4-amino-N-hydroxybenzamidine

IUPAC Name

4-amino-N'-hydroxybenzenecarboximidamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)

InChI Key

CNFNMMJKXWOLPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)N

4-amino-N-hydroxybenzamidine is an organic compound characterized by its aromatic structure, featuring an amino group and a hydroxylamine moiety attached to a benzamidine framework. This compound plays a significant role in various chemical and biological processes due to its unique structural properties, which allow it to participate in hydrogen bonding and coordination with metal ions.

, primarily involving nucleophilic substitutions and condensation reactions. One notable reaction is its conversion from 4-aminobenzonitrile via hydroxylamine, resulting in the formation of the hydroxamic acid derivative. This transformation typically occurs under basic conditions, such as the presence of sodium methoxide in methanol or dimethyl sulfoxide, at elevated temperatures .

Another important reaction involves the formation of 4-aminobenzoic acid derivatives through hydrolysis or amidation reactions, which can be catalyzed by various acids or bases. The reactivity of the hydroxylamine functional group also allows for further derivatization, enhancing its utility in synthetic organic chemistry.

The biological activity of 4-amino-N-hydroxybenzamidine has garnered attention in medicinal chemistry. It exhibits potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to DNA methylation. Studies have shown that analogues of this compound can act as effective inhibitors against DNA methyltransferases, which are crucial for gene regulation and expression . Additionally, its structural similarities to other bioactive compounds suggest that it may have applications in targeting various biological pathways.

The synthesis of 4-amino-N-hydroxybenzamidine typically follows these steps:

  • Starting Material Preparation: The synthesis often begins with 4-cyanobenzaldehyde and phenyl-1,2-diamine, which are reacted under reflux conditions to form a benzimidazole derivative.
  • Hydroxylamine Reaction: The benzimidazole is then treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide) in a solvent like methanol. This reaction is conducted under reflux for several hours.
  • Purification: The crude product is filtered and purified through recrystallization from ethanol or ethyl acetate to obtain pure 4-amino-N-hydroxybenzamidine .

4-amino-N-hydroxybenzamidine has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing enzyme inhibitors and other pharmaceutical agents.
  • Biochemical Research: The compound is used in studies investigating DNA methylation processes and enzyme interactions.
  • Analytical Chemistry: Its derivatives can be employed as reagents for detecting various metal ions due to their chelating properties.

Research into the interactions of 4-amino-N-hydroxybenzamidine with biological macromolecules has revealed its potential to bind with proteins involved in gene regulation. Interaction studies using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have demonstrated its affinity for specific enzymes, indicating its role as a potential therapeutic agent against diseases linked to aberrant DNA methylation .

Several compounds share structural similarities with 4-amino-N-hydroxybenzamidine, including:

  • 4-Aminobenzamide
  • N-Hydroxybenzamide
  • Benzamidoxime

The unique combination of amino and hydroxylamine functionalities in 4-amino-N-hydroxybenzamidine enhances its reactivity and potential biological activity compared to these similar compounds. Its specific interactions with DNA methyltransferases highlight its distinct role in medicinal chemistry applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-04-14

Explore Compound Types